molecular formula C34H30O15 B1664588 3,4,5-Tricaffeoylquinic acid CAS No. 86632-03-3

3,4,5-Tricaffeoylquinic acid

Cat. No. B1664588
CAS RN: 86632-03-3
M. Wt: 678.6 g/mol
InChI Key: OAFXTKGAKYAFSI-YOWOTECTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tricaffeoylquinic acid (TCQA) is a natural polyphenolic compound . It has been reported to attenuate the TNF-α±- and LPS-stimulated production of inflammatory mediators in keratinocytes by suppressing the Toll-like receptor 4 expression-mediated activation of the Akt, ERK, and NF-κB pathways . It may exert an inhibitory effect against the pro-inflammatory mediator-induced skin disease .


Synthesis Analysis

The method for producing 3,4,5-Tricaffeoylquinic acid involves heating at least one plant body selected from the group consisting of a plant body belonging to the family Convolvulaceae and a plant body belonging to the family Asteraceae .


Molecular Structure Analysis

The molecular formula of 3,4,5-Tricaffeoylquinic acid is C34H30O15 . Its average mass is 678.593 Da and its monoisotopic mass is 678.158447 Da .


Chemical Reactions Analysis

3,4,5-Tricaffeoylquinic acid has been reported to inhibit tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways .

Future Directions

3,4,5-Tricaffeoylquinic acid has been reported to induce adult neurogenesis and improve deficits of learning and memory in aging model senescence-accelerated prone 8 mice . It has potential for the research of aging-associated diseases . The neurogenesis promoting effect of TCQA in the DG of SAMP8 mice might explain the cognition-enhancing influence of TCQA observed in studies .

properties

IUPAC Name

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXTKGAKYAFSI-JFPZSYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106486
Record name (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tricaffeoylquinic acid

CAS RN

86632-03-3
Record name Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Tricaffeoylquinic acid
Reactant of Route 2
3,4,5-Tricaffeoylquinic acid
Reactant of Route 3
3,4,5-Tricaffeoylquinic acid
Reactant of Route 4
3,4,5-Tricaffeoylquinic acid
Reactant of Route 5
3,4,5-Tricaffeoylquinic acid
Reactant of Route 6
3,4,5-Tricaffeoylquinic acid

Citations

For This Compound
391
Citations
BN Timmermann, JJ Hoffmann, SD Jolad… - Journal of natural …, 1983 - ACS Publications
A methanol extract of Chrysothamnus paniculatus (Compositae) gave, upon separation of the phenolic acid fraction followed by methylation and chromatography, methylated …
Number of citations: 95 pubs.acs.org
SA Lee, EB Jung, SH Lee, YJ Kim, H Bang, SJ Seo… - Pharmacology, 2012 - karger.com
Background and Purpose: Microbial product lipopolysaccharide (LPS) has been shown to be involved in the pathogenesis of inflammatory skin diseases. Caffeoyl derivatives have …
Number of citations: 12 karger.com
H Tamura, T Akioka, K Ueno, T Chujyo… - Molecular nutrition & …, 2006 - Wiley Online Library
3,4,5–Tricaffeoylquinic acid (TCQA) that is not found in intact plant of lettuce leaves was isolated from the cultured cells. The intact plant produced chicoric acid (dicaffeoyl tartaric acid: L‐…
Number of citations: 75 onlinelibrary.wiley.com
K Sasaki, J Davies, NG Doldán, S Arao… - Aging (Albany …, 2019 - ncbi.nlm.nih.gov
Caffeoylquinic acid (CQA) is a natural polyphenol with evidence of antioxidant and neuroprotective effects and prevention of deficits in spatial learning and memory. We studied the …
Number of citations: 35 www.ncbi.nlm.nih.gov
CS Lee, SA Lee, YJ Kim, SJ Seo, MW Lee - International …, 2011 - Elsevier
Keratinocytes may play an important role in the pathogenesis of skin disease in atopic dermatitis. Caffeoyl derivatives are demonstrated to have anti-inflammatory and anti-oxidant …
Number of citations: 27 www.sciencedirect.com
DH Lee, YJ Nam, MS Lee, DS Sohn… - Phytotherapy …, 2015 - Wiley Online Library
Caffeoyl derivatives exhibit antiinflammatory and antioxidant effects. However, the effect of 3,4,5‐tricaffeoylquinic acid on the tumor necrosis factor‐related apoptosis‐inducing ligand (…
Number of citations: 1 onlinelibrary.wiley.com
R Kurata, S Yahara, O Yamakawa… - Food Science and …, 2011 - jstage.jst.go.jp
MCI gel CHP20P, and Sephadex LH-20 chromatography. All purification steps required fewer than 3 days, and the yield of purified 3, 4, 5-tri-O-caffeoylquinic acid was calculated to …
Number of citations: 25 www.jstage.jst.go.jp
R Jaiswal, N Kuhnert - Rapid Communications in Mass …, 2010 - Wiley Online Library
Liquid chromatography/multi‐stage spectrometry (LC/MS n ) (n = 2–4) has been used to detect and characterize in green Robusta coffee beans eight quantitatively minor triacyl …
A Alcázar Magaña, N Kamimura… - The plant …, 2021 - Wiley Online Library
Caffeoylquinic acids (CQAs) are specialized plant metabolites we encounter in our daily life. Humans consume CQAs in mg‐to‐gram quantities through dietary consumption of plant …
Number of citations: 85 onlinelibrary.wiley.com
J Liu, J Chen, B Xu, L Lin, S Liu, X Ma, J Liu - Molecular Immunology, 2022 - Elsevier
Damage to normal tissues caused by excessive ionizing radiation (IR) exposure is the major side effect of radiotherapy. Several recent studies have shown that IR-induced damage to …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.